Tetroxoprim
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Overview
Description
Tetroxoprim is a synthetic antibacterial agent that belongs to the diaminopyrimidine class of compounds. It is a derivative of trimethoprim and was first described in 1979 . The chemical formula of this compound is C16H22N4O4, and it is known for its ability to inhibit bacterial dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis .
Preparation Methods
Tetroxoprim can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-dimethoxy-4-(2-methoxyethoxy)benzyl chloride with 2,4-diaminopyrimidine in the presence of a base . The reaction conditions typically include the use of solvents such as chloroform, water, methanol, and ethanol, leading to the formation of different solvates . Industrial production methods often involve recrystallization from these solvents to obtain pure this compound .
Chemical Reactions Analysis
Tetroxoprim undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common.
Substitution: This compound can undergo substitution reactions, particularly involving its aromatic rings and pyrimidine moiety.
Common reagents used in these reactions include bases, acids, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetroxoprim has several scientific research applications, including:
Mechanism of Action
Tetroxoprim exerts its effects by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for bacterial DNA synthesis . By inhibiting DHFR, this compound disrupts the production of nucleotides, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Tetroxoprim is similar to other diaminopyrimidine compounds, such as trimethoprim and pyrimethamine. it is unique in its specific chemical structure, which includes a 3,5-dimethoxy-4-(2-methoxyethoxy)benzyl group . This structural difference contributes to its distinct pharmacological properties and its ability to inhibit bacterial DHFR more effectively than some other similar compounds .
Similar compounds include:
Trimethoprim: Another diaminopyrimidine derivative used as an antibacterial agent.
Pyrimethamine: Used primarily as an antimalarial drug.
Properties
CAS No. |
53808-87-0 |
---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20) |
InChI Key |
WSWJIZXMAUYHOE-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
Canonical SMILES |
COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
melting_point |
154.0 °C |
Key on ui other cas no. |
53808-87-0 |
solubility |
0.01 M |
Synonyms |
2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine piritrexin tetroxoprim |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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